1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1283109-24-9
VCID: VC2837718
InChI: InChI=1S/C12H11ClN2O2S/c1-6-8(13)2-3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
SMILES: CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl
Molecular Formula: C12H11ClN2O2S
Molecular Weight: 282.75 g/mol

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

CAS No.: 1283109-24-9

Cat. No.: VC2837718

Molecular Formula: C12H11ClN2O2S

Molecular Weight: 282.75 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid - 1283109-24-9

Specification

CAS No. 1283109-24-9
Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75 g/mol
IUPAC Name 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C12H11ClN2O2S/c1-6-8(13)2-3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Standard InChI Key NLBZVFMBUNUOLG-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl
Canonical SMILES CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl

Introduction

Chemical Identity and Properties

Structural Characteristics

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid features a benzothiazole core with specific substitution patterns. The benzothiazole ring system contains a chlorine atom at position 5 and a methyl group at position 4. This heterocyclic core is connected to an azetidine ring through the nitrogen at position 2 of the benzothiazole. The azetidine ring bears a carboxylic acid group at position 3, which contributes to the compound's acid-base properties and potential for hydrogen bonding interactions .

Physicochemical Properties

The specific physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and chemical reactions. Table 1 summarizes the key properties of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid.

Table 1: Physicochemical Properties of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

PropertyValueReference
CAS Registry Number1283109-24-9
Molecular FormulaC₁₂H₁₁ClN₂O₂S
Molecular Weight282.75 g/mol
SMILES NotationO=C(C1CN(C2=NC3=C(C)C(Cl)=CC=C3S2)C1)O
MDL NumberMFCD21091803
Physical StateSolid (presumed)-
Storage ConditionsProtect from moisture and light (recommended)-

Structural Isomers and Related Compounds

The positional isomer 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS: 1283109-61-4) differs only in the position of the chlorine atom (position 6 instead of position 5). This subtle structural difference can significantly impact the electronic distribution and potentially the biological activity of these compounds .

Structural Comparison with Related Compounds

Understanding the structural relationships between 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and related compounds provides valuable insights into potential structure-activity relationships. Table 2 presents a comparative analysis of structurally similar compounds.

Table 2: Comparison of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid1283109-24-9C₁₂H₁₁ClN₂O₂S282.75Reference compound
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid1283109-61-4C₁₂H₁₁ClN₂O₂S282.75Chlorine at position 6 instead of position 5
1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid1283109-20-5C₁₂H₁₂N₂O₂S₂280.4Methylthio group at position 4 instead of methyl and no chlorine
1-[(2-Chloro-4-phenylmethoxyphenyl)methyl]azetidine-3-carboxylic acid-C₁₈H₁₈ClNO₃331.8Different core structure with phenylmethoxyphenyl group

The structural variations among these compounds, particularly the position and nature of substituents on the benzothiazole ring, can significantly impact their physicochemical properties and potential biological activities .

Applications in Medicinal Chemistry

Therapeutic AreaRationaleRelated Compounds
Anti-inflammatoryAzetidine derivatives have shown activity in inflammatory conditionsAzetidine derivatives described in WO2012098033A1
AntimicrobialBenzothiazole derivatives often exhibit antibacterial and antifungal properties5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides
Enzyme InhibitionCarboxylic acid derivatives can act as competitive inhibitors of various enzymesThiazolidine-4-carboxylic acid derivatives as enzyme inhibitors
Metabolic DisordersHeterocyclic compounds containing nitrogen can modulate metabolic pathwaysAzetidine derivatives for metabolic diseases

Structure Optimization Strategies

For further development and optimization of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid as a potential therapeutic agent, several modification strategies could be considered:

  • Position and Nature of Substituents: Modification of the substituents on the benzothiazole ring to enhance specific target interactions or improve pharmacokinetic properties.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with bioisosteric groups such as tetrazole or hydroxamic acid to potentially enhance bioavailability while maintaining target binding.

  • Derivatization of the Carboxylic Acid: Formation of amides or esters as prodrugs to improve oral absorption and metabolic stability.

  • Ring System Variations: Exploration of alternative heterocyclic systems while maintaining key pharmacophoric elements.

Research Perspectives and Future Directions

Future Research Opportunities

Several promising research directions for 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid include:

  • Comprehensive Biological Screening: Systematic evaluation of its activity against various biological targets, including enzymes, receptors, and microbial strains.

  • Structure-Activity Relationship Studies: Synthesis and testing of analogues with variations in substituent patterns to identify optimal structures for specific biological activities.

  • Mechanistic Investigations: Studies to elucidate the molecular mechanisms underlying any observed biological activities.

  • Formulation Development: Research into appropriate formulation strategies to enhance solubility, stability, and bioavailability.

  • Computational Studies: Molecular modeling and docking studies to predict potential target interactions and guide further structural optimization.

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